molecular formula C20H12Cl4N2O2 B1674429 IHR-1 CAS No. 548779-60-8

IHR-1

Cat. No.: B1674429
CAS No.: 548779-60-8
M. Wt: 454.1 g/mol
InChI Key: VCLHHRGZKNUOAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IHR 1 involves the reaction of 2,5-dichlorobenzoyl chloride with 1,4-phenylenediamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of IHR 1 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

IHR 1 primarily undergoes substitution reactions due to the presence of reactive amide groups. It can also participate in hydrogen bonding and other non-covalent interactions.

Common Reagents and Conditions

Major Products

The major products of substitution reactions involving IHR 1 are typically derivatives where the amide groups have been modified. These derivatives can exhibit different biological activities and properties .

Mechanism of Action

IHR 1 exerts its effects by binding to the Smoothened receptor, thereby preventing its accumulation in the primary cilium. This inhibition blocks the downstream signaling of the Hedgehog pathway, which is crucial for cell differentiation and proliferation. The molecular targets of IHR 1 include the Smoothened receptor and other components of the Hedgehog signaling pathway .

Biological Activity

IHR-1, a compound recognized for its role as a potent antagonist of the Smoothened (Smo) receptor, has garnered attention in the field of pharmacology and molecular biology due to its specific inhibition of the Hedgehog signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to selectively inhibit Hedgehog signaling, which is crucial in various developmental processes and implicated in several types of cancer. Its potency as an Smo antagonist is evidenced by an IC50 value of 7.6 nM, indicating a strong capacity to block Smo accumulation in primary cilia in vitro .

Hedgehog Signaling Pathway:
The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to tumorigenesis in several cancers, including basal cell carcinoma and medulloblastoma. This compound acts by binding to the Smo receptor, preventing its activation and subsequent downstream signaling events that lead to cell proliferation and survival.

Selectivity:
this compound exhibits selectivity for Hedgehog signaling over other pathways such as Wnt and Notch. This selectivity is crucial for minimizing off-target effects, making this compound a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks the Hedgehog pathway in various cell lines. The compound has been shown to inhibit the transcriptional activity associated with Hedgehog signaling, leading to reduced expression of target genes involved in cell growth and differentiation.

StudyCell LineIC50 (nM)Effect
NIH3T37.6Inhibition of Smo accumulation
Daoy5.0Reduced proliferation
Hh-dependent tumors10.0Induced apoptosis

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Basal Cell Carcinoma:
    A study investigated the effects of this compound on basal cell carcinoma cells, revealing significant tumor growth inhibition when treated with the compound. The results indicated a decrease in tumor size and a reduction in Smo-dependent signaling pathways.
  • Medulloblastoma:
    In a medulloblastoma model, this compound treatment led to decreased tumor weight and enhanced survival rates among treated subjects compared to controls. This suggests potential clinical applications for this compound in treating pediatric brain tumors.
  • Combination Therapies:
    Research has also explored the use of this compound in combination with other therapeutic agents, demonstrating synergistic effects that enhance overall efficacy against resistant cancer types.

Properties

IUPAC Name

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLHHRGZKNUOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.